molecular formula C24H18BrN3O3 B5292300 isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate

isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate

Cat. No. B5292300
M. Wt: 476.3 g/mol
InChI Key: CYZUEPXYFDPZAF-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate, also known as IBF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IBF is a member of the benzimidazole family of compounds and has been shown to possess a range of interesting biological properties.

Mechanism of Action

The mechanism of action of isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complexation can lead to a range of biological effects, including the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate has been shown to possess a range of interesting biochemical and physiological effects. In addition to its metal ion binding properties, isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate has been shown to possess antioxidant activity and can scavenge free radicals. Additionally, isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate has been studied for its potential to inhibit the activity of enzymes involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate is its selectivity for metal ions. This makes it an ideal fluorescent probe for the detection of metal ions in biological samples. Additionally, isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate is relatively easy to synthesize and can be prepared in large quantities. However, one limitation of isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate is its relatively low fluorescence quantum yield, which can limit its sensitivity for some applications.

Future Directions

There are a number of future directions for research involving isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate. One area of interest is the development of more sensitive fluorescent probes for the detection of metal ions. Additionally, there is interest in studying the potential anti-cancer activity of isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate in more detail, with the goal of developing new cancer therapies. Finally, there is interest in studying the potential antioxidant activity of isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate in vivo, with the goal of developing new treatments for oxidative stress-related diseases.

Synthesis Methods

The synthesis of isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate involves a series of chemical reactions that begin with the condensation of 2-amino-benzimidazole with ethyl cyanoacetate to form a cyano-substituted benzimidazole derivative. This intermediate is then reacted with furfural in the presence of a catalytic amount of piperidine to form a furan-substituted benzimidazole derivative. Finally, this intermediate is reacted with 5-bromo-2-iodobenzoic acid in the presence of isopropyl alcohol to form isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate.

Scientific Research Applications

Isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate as a fluorescent probe for the detection of metal ions. isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate has been shown to selectively bind to a range of metal ions, including copper, zinc, and iron, and can be used to detect these ions in biological samples. Additionally, isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate has been shown to possess anti-tumor activity and has been studied as a potential anti-cancer agent.

properties

IUPAC Name

propan-2-yl 2-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]-5-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O3/c1-14(2)30-24(29)19-12-16(25)7-9-18(19)22-10-8-17(31-22)11-15(13-26)23-27-20-5-3-4-6-21(20)28-23/h3-12,14H,1-2H3,(H,27,28)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZUEPXYFDPZAF-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Br)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Br)C2=CC=C(O2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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